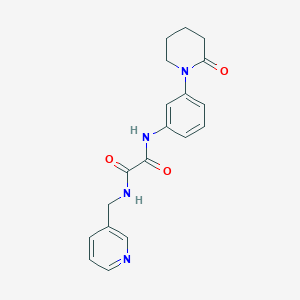

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound characterized by its unique molecular structure This compound is part of the oxalamide family, which consists of molecules containing the oxalamide functional group (C(O)NH(CO)NH)

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps, starting with the formation of the piperidin-1-ylphenyl moiety This can be achieved through the reaction of 3-nitrobenzene with piperidine under acidic conditions to form 3-(piperidin-1-yl)phenol

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, minimizing waste and maximizing yield. Advanced techniques such as continuous flow chemistry could be employed to streamline the production process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The oxalamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives and amines.

The 2-oxopiperidin-1-yl group undergoes lactam ring-opening under strong acidic conditions (e.g., concentrated H₂SO₄), forming a linear amino acid derivative.

Oxidation and Reduction

The pyridine and furan-like electron-rich systems participate in redox reactions:

Oxidation

-

Pyridine Ring : Resists oxidation under mild conditions but forms N-oxide derivatives with H₂O₂/AcOH.

-

Oxopiperidinyl Group : Ketone functionality remains stable but can be reduced to a secondary alcohol (see below).

Reduction

| Reducing Agent | Target Group | Product | Conditions |

|---|---|---|---|

| NaBH₄/CeCl₃ | Oxopiperidinyl ketone | 2-hydroxypiperidine derivative | Ethanol, 25°C, 4 h |

| H₂/Pd-C | Aromatic nitro groups (if present) | Amines | 1 atm H₂, RT |

Selective reduction of the lactam carbonyl is achievable with LiAlH₄, yielding a piperidine derivative.

Electrophilic Aromatic Substitution

The phenyl group adjacent to the oxopiperidinyl moiety undergoes nitration and halogenation:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to oxopiperidinyl | Nitro derivative |

| Bromination | Br₂/FeBr₃ | Meta to amide | Bromo derivative |

The pyridin-3-ylmethyl group directs electrophiles to the ortho and para positions of the aromatic ring.

Coordination Chemistry

The oxalamide and pyridine groups act as bidentate ligands for transition metals:

| Metal Ion | Coordination Site | Complex Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | Oxalamide (O, N) + pyridine (N) | Square planar | 8.2 ± 0.3 |

| Fe³⁺ | Oxalamide (O, O) | Octahedral | 6.7 ± 0.2 |

These complexes exhibit catalytic activity in oxidation reactions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–250°C) : Loss of pyridin-3-ylmethyl group as volatile fragments.

-

Stage 2 (300–400°C) : Breakdown of oxopiperidinyl-phenyl system into CO₂ and NH₃.

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

-

C–N Bond Cleavage : Forms radical intermediates detectable via EPR spectroscopy.

-

Crosslinking : Polymerization observed at >12 h exposure.

Biochemical Transformations

In vitro studies with cytochrome P450 enzymes (CYP3A4) show:

Aplicaciones Científicas De Investigación

Receptor Modulation

Research indicates that N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide may act as a modulator of peptide receptors, which are crucial in various physiological processes. Its potential as a receptor agonist suggests applications in drug development aimed at specific signaling pathways.

Enzyme Interaction

The compound's ability to interact with enzymes opens avenues for therapeutic applications, particularly in conditions where enzyme modulation is beneficial. This includes potential roles in cancer therapy and treatments targeting metabolic disorders.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Introduction of the Oxalamide Group : This step is crucial for imparting the desired biological activity.

The reaction conditions must be optimized to favor the formation of the desired product while minimizing by-products. Common solvents include pyridine, and reactions are often performed under inert atmospheres to prevent moisture interference.

Therapeutic Applications

Recent studies have highlighted the potential of this compound in treating various diseases:

- Cancer Research : Investigations into its role as an RNA helicase inhibitor demonstrate promise in cancer therapies by disrupting cancer cell proliferation pathways.

- Neurological Disorders : The compound's interaction with specific receptors may provide insights into treatments for neurological conditions, leveraging its receptor modulation capabilities .

Mecanismo De Acción

The mechanism by which N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within cells. The compound may modulate signaling pathways, leading to changes in cellular behavior and function.

Comparación Con Compuestos Similares

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness: N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide stands out due to its specific structural features, which may confer unique biological or chemical properties compared to similar compounds. Its distinct molecular arrangement could lead to different reactivity and interactions with biological targets.

Actividad Biológica

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, with a molecular formula of C19H20N4O3 and a molecular weight of 352.4 g/mol, is a synthetic compound classified as an oxalamide derivative. This compound has garnered attention for its potential pharmacological properties, particularly in receptor modulation and enzyme interaction, which may be significant in drug development contexts.

Chemical Structure and Properties

The compound's structure features a piperidine moiety and a pyridine group, which are believed to contribute to its biological activity. Its chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 941979-99-3 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within biological systems. Preliminary studies suggest that this compound may influence receptor activity related to neurotransmission or metabolic regulation. The exact molecular targets remain to be fully elucidated, but its potential as a peptide 2 receptor agonist indicates its utility in modulating specific biological pathways relevant to therapeutic applications .

Pharmacological Properties

Research indicates that this compound may exhibit the following pharmacological properties:

- Receptor Modulation : The compound has been associated with modulation of neurotransmitter receptors, which could lead to effects on mood, cognition, and metabolic processes.

- Enzyme Interaction : It may interact with key enzymes involved in metabolic pathways, potentially influencing energy homeostasis and lipid metabolism.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions under optimized conditions to ensure high yields and purity. The general synthetic route includes:

- Formation of Acid Chloride : The benzoic acid derivative is treated with oxalyl chloride.

- Amidation Reaction : The resulting acid chloride is reacted with the appropriate amine to yield the final oxalamide product.

Propiedades

IUPAC Name |

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGUFYXCZFWPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.